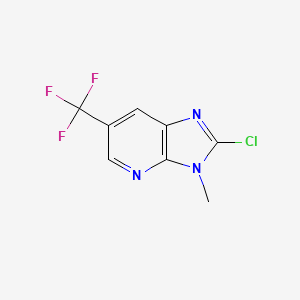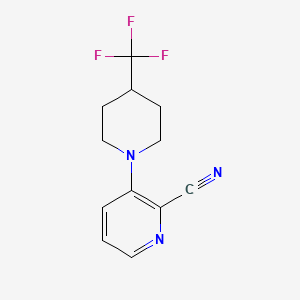
3-(4-(三氟甲基)哌啶-1-基)吡啶-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a picolinonitrile moiety
科学研究应用
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
作用机制
Target of Action
It is known that similar compounds have been used as broad-spectrum antiviral agents .
Mode of Action
Related compounds have shown significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Related compounds have been shown to impact viral replication processes, suggesting that this compound may also interfere with similar biochemical pathways .
Pharmacokinetics
In silico studies on related compounds have emphasized their reliable pharmacokinetic properties .
Result of Action
Related compounds have demonstrated antiviral activity against several viruses, including influenza virus (h1n1), herpes simplex virus 1 (hsv-1), and coxsackievirus b3 (cox-b3) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Picolinonitrile Moiety: The picolinonitrile moiety is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the picolinonitrile moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)piperidine: Lacks the picolinonitrile moiety but shares the trifluoromethyl-substituted piperidine ring.
Picolinonitrile Derivatives: Compounds with similar picolinonitrile moieties but different substituents on the piperidine ring.
Uniqueness
3-[4-(Trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to the combination of the trifluoromethyl group and the picolinonitrile moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
属性
IUPAC Name |
3-[4-(trifluoromethyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)9-3-6-18(7-4-9)11-2-1-5-17-10(11)8-16/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRHQMOQSTAST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(N=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)
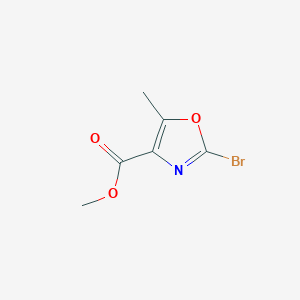
![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)
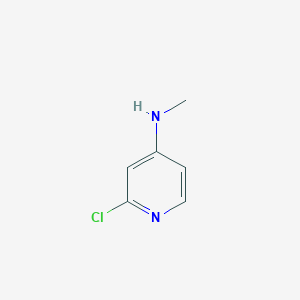
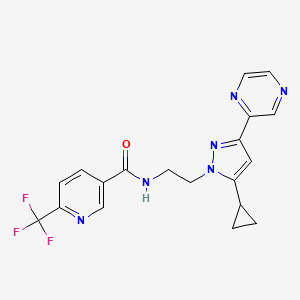
![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)
![[(6-chloropyridin-2-yl)methyl]dimethylamine](/img/structure/B2411624.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2411626.png)

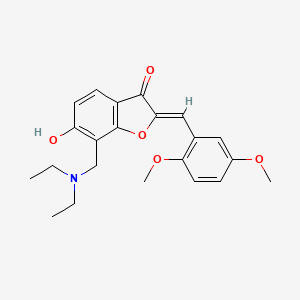
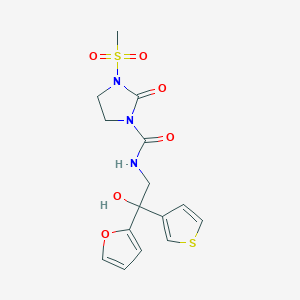
![N,N-dimethyl-3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2411633.png)
